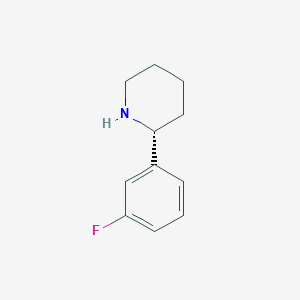

(R)-2-(3-Fluorophenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(2R)-2-(3-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |

InChI Key |

YTYUBQPJRNWHGE-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantioenriched R 2 3 Fluorophenyl Piperidine and Analogues

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of chiral piperidines from readily available unsaturated precursors. Various transition metal catalysts have been developed to achieve high enantioselectivity in these transformations.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium (B92312) Salts for α-Aryl Piperidines

A notable advancement in the synthesis of α-aryl and α-heteroaryl piperidines involves the iridium-catalyzed asymmetric hydrogenation of N-substituted pyridinium salts. nih.govorganic-chemistry.org This method has demonstrated high levels of enantioselectivity, reaching up to 99.3:0.7 enantiomeric ratio (er) for a variety of α-heteroaryl piperidines. nih.gov The key to this transformation is the use of a chiral iridium catalyst, which facilitates the stereoselective addition of hydrogen to the pyridinium ring. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest an outer-sphere dissociative mechanism for the reduction. nih.gov A crucial finding from these studies is that the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium intermediate, dictates the stereochemical outcome of the reaction. nih.gov This methodology has been successfully applied to the synthesis of various α-aryl piperidines, showcasing its broad substrate scope. rsc.org

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

| Substrate | Catalyst System | Enantiomeric Ratio (er) | Reference |

| N-Benzyl-2-phenylpyridinium salt | Ir-based catalyst | High | nih.gov |

| Various α-heteroaryl pyridinium salts | Ir-based catalyst | up to 99.3:0.7 | nih.gov |

| 5-Hydroxypicolinate pyridinium salts | Ir-based catalyst | up to 97% ee | rsc.org |

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions for 3-Substituted Piperidines

While the direct functionalization of the pyridine (B92270) ring at the 3-position is challenging, a rhodium-catalyzed asymmetric reductive Heck reaction has emerged as a powerful strategy for the synthesis of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org This cross-coupling approach utilizes arylboronic acids and a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then affords the desired 3-substituted piperidine (B6355638). nih.govsnnu.edu.cnacs.org This three-step sequence, involving partial pyridine reduction, Rh-catalyzed asymmetric carbometalation, and final reduction, provides access to a diverse range of 3-piperidines. nih.govsnnu.edu.cnacs.org The method exhibits broad functional group tolerance and has been successfully applied to the synthesis of clinically relevant molecules. nih.govsnnu.edu.cn

Table 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

| Arylboronic Acid | Dihydropyridine Derivative | Catalyst System | Product | Enantioselectivity | Reference |

| Various aryl, heteroaryl, vinyl boronic acids | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst | 3-Substituted tetrahydropyridine | High | snnu.edu.cnacs.org |

Palladium-Catalyzed Hydrogenation for Fluorinated Piperidines

The introduction of fluorine into piperidine scaffolds is of significant interest in medicinal chemistry due to the unique properties it imparts. Palladium-catalyzed hydrogenation of fluoropyridines offers a direct route to fluorinated piperidines. acs.orgresearchgate.net However, this transformation is often complicated by competing hydrodefluorination, leading to undesired non-fluorinated products. acs.org To overcome this challenge, a robust method utilizing a heterogeneous palladium catalyst, specifically palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like aqueous HCl has been developed. acs.orgresearchgate.net This system promotes the selective hydrogenation of the fluoropyridine ring while minimizing defluorination. acs.orgresearchgate.net The process is cis-selective and tolerates various other functional groups, including other (hetero)aromatic systems. acs.orgresearchgate.net This methodology provides a straightforward and scalable approach to a wide array of (multi)fluorinated piperidines from inexpensive and abundant fluoropyridines. acs.orgresearchgate.net

Table 3: Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Substrate | Catalyst System | Key Feature | Reference |

| Fluoropyridines | Pd(OH)₂/C, aq. HCl | cis-selective hydrogenation, minimizes hydrodefluorination | acs.orgresearchgate.net |

| Various fluoropyridines | Heterogeneous Palladium catalyst | Tolerates other (hetero)aromatic systems | acs.orgresearchgate.net |

Chiral Auxiliary and Kinetic Resolution Strategies

In addition to catalytic asymmetric methods, strategies employing chiral auxiliaries and kinetic resolution are valuable tools for accessing enantioenriched piperidines. These approaches often involve the separation of enantiomers from a racemic mixture or the diastereoselective synthesis of a precursor that can be converted to the desired enantiomer.

Enantioselective Synthesis from Chiral Lactam Intermediates for 2-Arylpiperidines

A well-established method for the enantioselective synthesis of 2-arylpiperidines involves the use of chiral lactam intermediates. snnu.edu.cnrsc.org This strategy typically begins with the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine, such as (R)-phenylglycinol, to stereoselectively form a chiral non-racemic bicyclic lactam. snnu.edu.cnrsc.org These chiral lactams serve as versatile building blocks for the synthesis of various enantiomerically pure piperidine derivatives. nih.govresearchgate.net Through further chemical manipulations, these intermediates can be converted to either (R)- or (S)-2-arylpiperidines, demonstrating the enantiodivergent nature of this approach. snnu.edu.cnrsc.org This methodology has been successfully applied to the synthesis of natural products like (-)-anabasine. snnu.edu.cnrsc.org

Kinetic Resolution via Asymmetric Deprotonation of N-Boc-2-Arylpiperidines

Kinetic resolution offers an effective means to separate enantiomers from a racemic mixture. For N-Boc-2-arylpiperidines, a highly selective kinetic resolution can be achieved through asymmetric deprotonation using a chiral base. The combination of n-butyllithium (n-BuLi) and a chiral ligand, such as (-)-sparteine (B7772259) or its (+)-sparteine surrogate, preferentially deprotonates one enantiomer of the racemic N-Boc-2-arylpiperidine. This allows for the recovery of the unreacted, enantioenriched starting material with high enantiomeric ratios. The lithiated intermediate can then be quenched with an electrophile to produce 2,2-disubstituted piperidines with excellent enantioselectivity. This method has been shown to be effective for a range of N-Boc-2-arylpiperidines and has been optimized using in situ IR spectroscopy.

Table 4: Kinetic Resolution of N-Boc-2-Arylpiperidines

| Substrate | Reagents | Outcome | Enantiomeric Ratio (er) of Recovered Material | Reference |

| Racemic N-Boc-2-phenylpiperidine | n-BuLi/(-)-sparteine | Kinetic resolution | up to 97:3 | |

| Racemic N-Boc-2-aryl-4-methylenepiperidines | n-BuLi/sparteine | Kinetic resolution | High |

Catalytic Enantioselective Bromoaminocyclization for Substituted Piperidines

A notable advancement in the synthesis of enantioenriched piperidines is the catalytic enantioselective bromoaminocyclization of olefinic amides. This method, utilizing amino-thiocarbamate catalysts, provides a direct route to 2-substituted 3-bromopiperidines with high enantioselectivity. rsc.orgnih.gov The resulting brominated piperidines are versatile intermediates that can be further functionalized. rsc.org

A key transformation of these enantioenriched 2-substituted 3-bromopiperidines is a silver salt-mediated 1,2-aryl shift, which leads to the formation of valuable 3-substituted piperidines. rsc.org This rearrangement offers a strategic approach to otherwise difficult-to-access substitution patterns. For example, this methodology has been successfully applied to the synthesis of a key intermediate for the dopaminergic drug Preclamol. rsc.org The process involves the reduction of the hydroxyl group in the rearranged product, followed by deprotection. rsc.org

While this specific methodology focuses on the synthesis of 3-substituted piperidines through a rearrangement, the initial enantioenriched 2-substituted 3-bromopiperidine (B33930) products represent valuable precursors. The halogen at the 3-position provides a handle for various subsequent chemical manipulations, potentially enabling the synthesis of a diverse range of piperidine derivatives. rsc.org

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and its application to the synthesis of 2-arylpiperidines has led to several innovative strategies.

A significant breakthrough in the synthesis of 2-arylpiperidines involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products. organic-chemistry.orgnih.govx-mol.com This approach utilizes readily available starting materials and provides a versatile route to highly functionalized 2-aryldihydropyridinones, which are direct precursors to 2-arylpiperidines. organic-chemistry.orgnih.govx-mol.com A key feature of this method is the use of a non-phosphine-ligand palladium precatalyst, which has proven crucial for the success of the arylation. organic-chemistry.orgnih.govx-mol.com

The reaction demonstrates a broad substrate scope, with over 26 examples reported, accommodating a variety of arylboronic acids and aza-Achmatowicz rearrangement products. nih.govx-mol.com This allows for the synthesis of a library of 2-arylpiperidines with diverse substituents at all positions of the piperidine ring (C2-C6). nih.govx-mol.com The utility of this method has been showcased through the synthesis of two NK1 receptor antagonists, (+)-CP-999,94 and (+)-L-733,060. nih.govx-mol.com

Table 1: Selected Examples of Palladium-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-dihydropyridinone | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-dihydropyridinone | 92 |

| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-dihydropyridinone | 78 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-dihydropyridinone | 81 |

Data compiled from representative examples in the cited literature. Actual yields may vary based on specific reaction conditions.

A modular and efficient palladium-catalyzed [4+2] annulation strategy has been developed for the synthesis of fluorinated N-heterocycles, including 3-fluoropiperidines. nih.govacs.orgnih.gov This method offers a powerful route to these important building blocks using readily available α-fluoro-β-ketoester starting materials. nih.govacs.org The modular nature of this approach allows for the rapid construction of the piperidine core with a high degree of functional group tolerance. nih.govacs.org

The process involves an initial allylation/condensation reaction between an α-fluoro-β-ketoester and a cyclic carbamate, catalyzed by a palladium complex. nih.gov The resulting intermediate can then be treated with an acid to afford the desired 3-fluoropiperidine (B1141850) derivative in high yield. nih.gov This one-pot procedure has been successfully scaled up to multigram quantities. nih.gov

Further transformations of the resulting fluorinated piperidine derivatives have been demonstrated, showcasing the synthetic utility of this methodology. nih.govacs.org For instance, a hydrolytic decarboxylation followed by reduction provides access to saturated 3-fluoropiperidines as a single diastereoisomer. nih.govacs.org This strategy circumvents the limitations associated with the reactivity of α-fluoroketones in the initial cascade reaction. nih.govacs.org

Table 2: Selected Examples of Fluorinated N-Heterocycles via Palladium-Catalyzed [4+2] Annulation

| Entry | α-Fluoro-β-ketoester | Product | Yield (%) |

| 1 | Ethyl 2-fluoro-3-oxobutanoate | 3-Fluoro-4-methyl-piperidine derivative | 85 |

| 2 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 3-Fluoro-4-phenyl-piperidine derivative | 78 |

| 3 | Ethyl 2-fluoro-3-(thiophen-2-yl)-3-oxopropanoate | 3-Fluoro-4-(thiophen-2-yl)-piperidine derivative | 78 acs.org |

| 4 | Methyl 2-fluoro-3-oxobutanoate | 3-Fluoro-4-methyl-piperidine derivative | 82 |

Data compiled from representative examples in the cited literature. Actual yields may vary based on specific reaction conditions.

Conformational Analysis and Stereochemical Impact on Biological Activity of Fluorinated Piperidines

Computational and Spectroscopic Investigations of Conformational Behavior

Understanding the three-dimensional structure of fluorinated piperidines is crucial for designing effective therapeutic agents. Computational modeling and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the conformational preferences of these molecules. nih.gov

In cyclohexane (B81311) systems, substituents typically favor the more sterically spacious equatorial position. However, in fluorinated piperidine (B6355638) rings, the fluorine atom often shows a preference for the axial position. researchgate.net This counterintuitive preference, known as the axial-fluorine preference, has been a subject of detailed investigation.

Comprehensive NMR studies on various substituted fluorinated piperidines, including their trifluoroacetamide (B147638) (TFA) and hydrochloride (HCl) salt forms, have confirmed this axial preference in many cases. nih.gov For instance, in 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives, a strong preference for the axial conformation of the fluorine atom is observed in solution. nih.govresearchgate.net This preference is not merely a laboratory curiosity; it has significant implications for molecular design, as fixing the conformation of a molecule can dramatically affect its interaction with biological targets. nih.gov Even in crowded ring systems, fluorine atoms have been observed to favor axial positions. nih.gov The origin of this preference is a combination of several electronic and environmental factors.

The axial preference of fluorine in piperidine systems is not attributed to a single cause but rather to a complex interplay of various stabilizing forces. d-nb.info

Electrostatic Interactions: A primary driver for the axial preference, especially in protonated piperidinium (B107235) salts, is the stabilizing charge-dipole interaction between the positively charged nitrogen (HN+) and the electronegative fluorine atom (C-F dipole). nih.govnih.gov This interaction is most effective when the fluorine is in the axial position, bringing it into closer proximity to the ring nitrogen. For example, in the HCl salts of 3-fluoropiperidine and 3,5-difluoropiperidine, electrostatic interactions are the main contributors to the stability of the axial conformer. nih.govd-nb.info

Hyperconjugation: Stereoelectronic effects, specifically hyperconjugation, also play a crucial role. researchgate.net This involves the donation of electron density from anti-periplanar C-H or C-C sigma bonds into the low-lying antibonding sigma orbital (σ*) of the C-F bond. researchgate.net This interaction, often referred to as a type of gauche effect, stabilizes the axial orientation. researchgate.net In trifluoroacetamide (TFA) and unprotected (NH) analogues of fluorinated piperidines, hyperconjugative interactions are found to be a significant stabilizing force for the axial conformer. nih.govd-nb.info

The interplay of these forces is complex. For example, in 4-fluoropiperidinium salts, while gas-phase calculations suggest a preference for the axial conformer, the equatorial conformer is dominant in aqueous solution, highlighting the critical and sometimes overriding role of solvation and molecular dipole moment in determining the final conformational outcome. nih.gov

Table 1: Calculated Free Enthalpy Differences (ΔG) for 3-Fluoropiperidine (1) and 3,5-Difluoropiperidine (2) Conformers This interactive table summarizes the calculated free enthalpy differences between equatorial and axial conformers in different solvents, illustrating the strong preference for the axial conformation.

| Compound/Analogue | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) in Solution | Experimental Observation |

|---|---|---|---|---|

| 3-Fluoropiperidine (1A) | Chloroform | -3.0 | -3.7 | High Axial Preference |

| 3-Fluoropiperidine (1B) | Water | +1.3 | -1.7 | High Axial Preference |

| 3-Fluoropiperidine (1C) | Water | +0.6 | -1.3 | High Axial Preference |

| 3,5-Difluoropiperidine (2A) | Chloroform | -2.6 | -4.4 | High Axial Preference |

| 3,5-Difluoropiperidine (2B) | Water | +4.9 | -1.3 | High Axial Preference |

| 3,5-Difluoropiperidine (2C) | Water | +3.3 | -0.9 | High Axial Preference |

Data sourced from Nairoukh et al., 2020. nih.govd-nb.info Analogue Key: A = TFA-analogue, B = HCl-analogue, C = NH-analogue.

Stereochemical Determinants in Ligand-Target Recognition

The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor in determining how it interacts with biological targets like proteins and receptors. For piperidine-containing ligands, stereochemistry governs both the strength of the binding (potency) and the ability to distinguish between different targets (selectivity).

The conformation of the piperidine ring and the spatial orientation of its substituents dictate the molecule's shape and its ability to fit into a protein's binding pocket. nih.gov The introduction of chiral centers into the piperidine scaffold can lead to significant improvements in potency and selectivity. thieme-connect.com

For example, in a series of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring decreased potency but markedly increased selectivity over the GABAa receptor. thieme-connect.com Similarly, studies on dual histamine (B1213489) H3 and sigma-1 receptor antagonists have shown that replacing a piperazine (B1678402) core with a piperidine core can dramatically enhance affinity for the sigma-1 receptor, highlighting the piperidine ring as a key structural element for activity at this target. nih.gov The stereochemistry of substituents is also crucial. Research on opioid antagonists based on a dimethyl-4-(3-hydroxyphenyl)piperidine scaffold revealed that the conformation of the N-substituent was key to high binding affinity and potency. acs.org A trans-cinnamyl N-substituent was found to best reproduce the high potency of more flexible analogues, demonstrating that a specific, extended conformation is required for optimal receptor interaction. acs.org

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. This is because biological targets, being chiral themselves, interact differently with each enantiomer. Therefore, enantioselectivity—the ability to synthesize and study a single, desired enantiomer—is a cornerstone of modern drug design. thieme-connect.com

For a molecule like (R)-2-(3-Fluorophenyl)piperidine, the "(R)" designation specifies a particular three-dimensional arrangement at the chiral center (carbon-2). This specific configuration will determine how the 3-fluorophenyl group and the rest of the piperidine ring are oriented in space. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent therapeutic effect, while the other enantiomer (the (S)-enantiomer) may have lower affinity, no activity, or even produce undesirable side effects. The study of chiral piperidine scaffolds has become a major focus in medicinal chemistry because of the favorable effects on potency, selectivity, and pharmacokinetic profiles that can be achieved by selecting the correct enantiomer. thieme-connect.com The diastereoselective synthesis of substituted fluorinated piperidines often requires starting materials with pre-defined stereochemistry, underscoring the importance of controlling the stereochemical outcome. nih.govnih.gov

Structure Activity Relationship Sar Studies of R 2 3 Fluorophenyl Piperidine Derivatives

Identification of Pharmacophoric Features for Biological Interaction

A pharmacophore model outlines the essential three-dimensional chemical features that a molecule must possess to bind to a specific biological target. For derivatives of (R)-2-(3-Fluorophenyl)piperidine, the key features are primarily the piperidine (B6355638) ring, the fluorophenyl group, and their spatial arrangement.

The primary structural elements of this compound derivatives that govern their interaction with biological receptors are the basic nitrogen of the piperidine ring and the aromatic fluorophenyl moiety.

The Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a critical feature for receptor affinity. It typically acts as a basic center and is protonated at physiological pH. This positively charged nitrogen is often essential for forming strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in the binding pocket of a target protein, anchoring the ligand in place. nih.gov Studies on various piperidine-based compounds have consistently highlighted the role of this basic amino group in driving affinity for targets like sigma receptors. nih.gov

The Aromatic Ring: The phenyl group provides a large, flat surface for van der Waals and hydrophobic interactions. Pharmacophore models developed for similar scaffolds frequently identify two aromatic rings as crucial features for binding, underscoring the importance of π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) at the target interface. nih.gov

Stereochemistry at C2: The (R)-configuration at the 2-position of the piperidine ring dictates a specific three-dimensional orientation of the 3-fluorophenyl group relative to the piperidine ring. This stereochemistry is often vital for achieving a precise fit within the chiral environment of a receptor's binding site, as mismatched stereoisomers can lead to steric clashes and a significant loss of affinity.

Hydrophobic interactions are a major driving force for the binding of ligands to their biological targets. In derivatives of this compound, the phenyl ring is the primary contributor to these interactions.

The engagement of the ligand is often governed by the insertion of the fluorophenyl group into a hydrophobic pocket within the target protein. researchgate.net This interaction sequesters the nonpolar ring from the aqueous environment, which is an energetically favorable process that stabilizes the ligand-receptor complex. The fluorine atom, while highly electronegative, can also increase the lipophilicity of the aromatic ring, potentially strengthening these hydrophobic interactions. mdpi.com Computational docking studies on related molecules have visualized these interactions, showing the phenyl ring surrounded by hydrophobic amino acid residues, confirming that these forces are key to ligand-target engagement. nih.govresearchgate.net

Strategic Fluorine Positioning and Substituent Effects

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. Its effects are highly dependent on its position and the surrounding chemical environment.

The strategic placement of fluorine can significantly impact a ligand's potency and selectivity. While fluorine is a bioisostere of hydrogen, its high electronegativity alters the electronic distribution of the molecule. nih.gov This can influence the pKa of the nearby piperidine nitrogen, affecting its degree of protonation and its ability to form key ionic bonds. nih.gov

The position of the fluorine atom on the phenyl ring is particularly critical. Studies on aminergic G protein-coupled receptors (GPCRs) have shown that fluorination of an aromatic ring can have varied effects on affinity:

Ortho and Para positions: Substitution at these positions often leads to an improvement in potency. nih.gov

Meta position: A fluorine atom at the meta position (as in the 3-fluorophenyl group) has, in some cases, exhibited a strong negative effect on binding affinity for certain receptors. nih.gov

Modifying the core piperidine scaffold is a common strategy to refine the pharmacological profile of a lead compound. These modifications can include the introduction of other substituents onto the ring or altering the saturation of the ring itself.

Introducing unsaturation into the piperidine ring to form a tetrahydropyridine, for example, can lead to a significant (up to ten-fold) increase in potency in certain compound series. dndi.org This change flattens the ring, altering the geometry and potentially improving its fit within the binding site. Conversely, replacing the piperidine with a different heterocycle, such as a morpholine, may improve metabolic stability but can also lead to a complete loss of activity, demonstrating the privileged nature of the piperidine scaffold. dndi.org

Site-selective functionalization at other positions on the piperidine ring (e.g., C3 or C4) can also be used to explore new interactions with the target and modulate activity. The ability to control the site of functionalization is often dependent on the choice of catalyst and the nitrogen-protecting group used during synthesis. nih.gov The table below illustrates how modifications to a related piperazine-based scaffold can dramatically alter inhibitory activity against different biological targets.

Table 1: Inhibitory Activity of Modified Piperazine (B1678402) Analogs

Data sourced from a study on FPMINT analogues, demonstrating how structural modifications impact inhibitory concentrations (IC50) against Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgpolyu.edu.hk

Compound Reference Table

Table 2: List of Compounds Mentioned

Computational Chemistry Approaches in the Study of R 2 3 Fluorophenyl Piperidine

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanics (QM) and molecular mechanics (MM) are foundational computational methods. QM calculations, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure, while MM methods use classical physics to model the mechanical forces between atoms, allowing for the study of larger systems.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a class of quantum mechanical methods used to investigate the electronic structure of molecules. It is a widely used tool for optimizing molecular geometries and calculating various properties. In the study of substituted piperidines, DFT is employed to determine the most stable conformation, such as the preferred chair or boat form of the piperidine (B6355638) ring, and the orientation of its substituents. iucr.orgnih.gov

Calculations at a specific level of theory, for instance, using the B3LYP functional with a 6-311G++(d,p) basis set, can yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govresearchgate.net For (R)-2-(3-Fluorophenyl)piperidine, DFT would be crucial for understanding how the fluorine substitution on the phenyl ring influences the geometry and electronic distribution of the entire molecule. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netajchem-a.com These descriptors help to understand the relationship between molecular structure, stability, and reactivity. researchgate.net The analysis provides insights into the sites susceptible to electrophilic and nucleophilic attacks. ajchem-a.com

| Descriptor | Formula (using HOMO/LUMO energies) | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Describes the ability of a species to accept electrons. |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques are essential for studying how a ligand, such as this compound, interacts with a biological target, typically a protein or receptor. These methods are fundamental to structure-based drug design.

Molecular Docking for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org This method is used to forecast the binding mode and estimate the binding affinity, often represented as a scoring function. For piperidine-containing compounds, docking studies have been instrumental in elucidating interactions with targets like the sigma-1 receptor (S1R). nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the interactions. Key interactions often include hydrogen bonds, hydrophobic contacts, and van der Waals forces with specific amino acid residues. researchgate.netnih.gov For this compound, docking could predict how the piperidine nitrogen and the fluorophenyl group orient themselves within a target's binding pocket to maximize favorable interactions, providing a structural hypothesis for its biological activity. nih.govnih.gov

| Type of Interaction | Description | Potential Residues Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Tyr |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val, Leu, Ile, Met, Phe |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Cation-π Interaction | A noncovalent interaction between a cation (e.g., protonated amine) and the face of an electron-rich π system. | Phe, Tyr, Trp |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residues |

Molecular Dynamics Simulations for Investigating Dynamic Protein-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the protein-ligand complex. researchgate.netarxiv.org

Following a docking study, MD simulations are often performed to validate the predicted binding pose and assess its stability. nih.govrsc.org These simulations can reveal how water molecules mediate interactions, how the protein conformation adapts upon ligand binding, and the frequency and duration of specific interactions, like hydrogen bonds. nih.govnih.gov For a complex involving this compound, MD simulations could confirm the stability of its binding mode and identify the key residues that are crucial for maintaining the interaction over time. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel, structurally diverse compounds with the potential for similar biological activity. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For a class of compounds like substituted piperidines that bind to a particular receptor, a pharmacophore model can be generated based on the structures of known active ligands. nih.gov This model might include features such as a positive ionizable center (representing the protonated piperidine nitrogen), one or more hydrophobic regions (representing aromatic or aliphatic groups), and hydrogen bond acceptors or donors. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. Large databases containing millions of chemical compounds are searched to identify molecules that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of new potential lead compounds that can then be synthesized and tested experimentally, significantly accelerating the early stages of drug discovery.

Development of Three-Dimensional Pharmacophore Hypotheses from Active Ligands

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. The process begins by analyzing a set of known active ligands to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govpharmacophorejournal.com

For ligands based on the phenylpiperidine scaffold, a common pharmacophore hypothesis includes key features that define their interaction with target receptors, such as the sigma receptors. nih.gov A typical model for these compounds consists of:

A Positive Ionizable Group: The nitrogen atom within the piperidine ring is often protonated at physiological pH, forming a crucial ionic interaction with acidic residues (e.g., Asp or Glu) in the target's binding site. nih.gov

Hydrophobic/Aromatic Features: The phenyl ring (in this case, the 3-fluorophenyl group) occupies a hydrophobic pocket. The specific substitution pattern on the ring influences the molecule's orientation and affinity. nih.gov

Additional Hydrophobic Sites: Other parts of the molecule can interact with secondary hydrophobic pockets within the receptor, further stabilizing the ligand-receptor complex. nih.gov

The development process involves aligning the active molecules and identifying the spatial arrangement of these shared features. This generates a hypothesis that can be visualized as a 3D template. The quality of a pharmacophore model is evaluated by its ability to distinguish between active and inactive compounds. A statistically significant model can then be used as a query for virtual screening to identify novel molecules with the desired biological activity. nih.govpharmacophorejournal.com

Table 1: Common Pharmacophoric Features in Phenylpiperidine-Based Ligands

| Feature Type | Description | Example in this compound |

|---|---|---|

| Positive Ionizable (PI) | Typically a basic nitrogen that is protonated at physiological pH. | Piperidine Nitrogen |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that engages in π-π stacking or hydrophobic interactions. | 3-Fluorophenyl Group |

| Hydrophobic (HY) | An aliphatic or aromatic group that interacts with nonpolar regions of the target. | Phenyl Ring, Piperidine Ring |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N, F) that can accept a hydrogen bond. | Fluorine Atom |

Application in Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. eurofinsdiscovery.com It is broadly divided into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS)

LBVS utilizes the knowledge of known active molecules, making it ideal when a reliable pharmacophore model is available but the target structure is not. eurofinsdiscovery.commdpi.com The 3D pharmacophore hypothesis developed for this compound and its analogs serves as a filter. A database containing millions of compounds is computationally screened to find molecules that match the spatial arrangement and chemical nature of the pharmacophore features (e.g., the positive ionizable piperidine nitrogen and the hydrophobic fluorophenyl group). mdpi.com This method is efficient at narrowing down large libraries to a manageable number of candidates for further experimental testing. eurofinsdiscovery.com

Structure-Based Virtual Screening (SBVS)

SBVS requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or built through homology modeling. nih.gov The primary technique in SBVS is molecular docking. nih.gov In this process, the this compound molecule is computationally placed into the binding site of the target receptor. Docking algorithms explore various possible conformations and orientations (poses) of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. nih.govnih.gov

Computational docking studies on related 2-arylpiperidines have shown how these molecules orient themselves within receptor binding sites, such as the sigma receptors. nih.gov These studies reveal critical interactions, like the ionic bond formed by the piperidine nitrogen and hydrophobic interactions involving the aryl group, which are essential for binding affinity. nih.gov The results of SBVS rank compounds based on their predicted binding scores, prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov

Table 2: Comparison of Virtual Screening Methodologies

| Methodology | Basis of Screening | Requirements | Primary Technique | Output |

|---|---|---|---|---|

| Ligand-Based VS | Information from known active ligands. eurofinsdiscovery.com | A set of active molecules to build a model (e.g., pharmacophore). mdpi.com | 2D/3D Similarity Searching, Pharmacophore Mapping. eurofinsdiscovery.com | List of compounds with structural/chemical similarity to actives. |

| Structure-Based VS | 3D structure of the biological target. nih.gov | High-resolution protein structure. | Molecular Docking. nih.gov | Ranked list of compounds based on predicted binding affinity and pose. |

Construction and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of piperidine derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization. nih.gov

The process of building a QSAR model involves several key steps:

Data Set Preparation: A dataset of piperidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure, such as topological (2D), constitutional, and three-dimensional (3D) properties. nih.govnih.gov

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Support Vector Machine (SVM), are used to generate an equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's robustness and predictive power are rigorously assessed. mdpi.com

Internal Validation: Techniques like leave-one-out cross-validation (yielding a Q² value) are used to check the model's internal consistency.

External Validation: The model is used to predict the activity of the compounds in the test set (which were not used to build the model). The predictive ability is measured by the predictive correlation coefficient (R²_pred). nih.gov

QSAR studies on piperidine derivatives have successfully created models with high predictive accuracy. nih.govresearchgate.net For instance, a model might reveal that increased hydrophobicity at a certain position and the presence of a hydrogen bond donor at another are critical for activity. These insights allow medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency.

Table 3: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. mdpi.com | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. mdpi.com | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. nih.gov | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. nih.gov | As low as possible |

| F-test (Fischer's value) | Indicates the statistical significance of the regression model. nih.gov | High value |

Preclinical Pharmacological Investigations and Biological Targets of R 2 3 Fluorophenyl Piperidine Analogues

Receptor Binding and Functional Assays

Sigma Receptor (σ1R, σ2R) Ligand Profiling and Agonist/Antagonist Characterization

Analogues of (R)-2-(3-fluorophenyl)piperidine have been extensively investigated as ligands for sigma receptors (σR), which are unique intracellular proteins involved in cellular signaling and stress responses. acs.org The piperidine (B6355638) moiety is a common structural feature in many high-affinity σR ligands. acs.orgnih.gov

Derivatives are often evaluated for their binding affinity at both σ1 and σ2 receptor subtypes. For instance, studies have identified disubstituted piperidine compounds with high affinity for sigma sites while showing little to no affinity for dopamine (B1211576) D2 receptors. nih.gov The nature and positioning of substituents on the piperidine ring and its nitrogen atom are critical in determining selectivity for sigma receptors over other targets like serotonin (B10506) or dopamine receptors. nih.gov

Functional assays are employed to determine whether these ligands act as agonists or antagonists. For example, the S1R functional profile can be determined using a phenytoin (B1677684) assay, where phenytoin, an allosteric modulator, potentiates the binding affinity of σ1R agonists but has minimal to no effect on antagonists. nih.gov One study identified a potent piperidine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1), which demonstrated high affinity for the σ1R (Ki = 3.2 nM) and acted as a σ1R agonist. nih.govrsc.org

The development of ligands with specific profiles, such as pan-σR agonism or subtype-selective antagonism, is a key area of research. For example, the piperidine compound JZ107 has been identified as a high-affinity pan-σR ligand, binding to both σ1R and σ2R with nanomolar affinity. acs.org Conversely, other research efforts focus on developing subtype-selective ligands. acs.orgnih.gov The sigma-2 receptor (σ2R), identified as TMEM97, is particularly associated with tumor cell proliferation, making selective σ2R ligands potential candidates for cancer therapeutics. acs.orgnih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Analogues

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Functional Activity |

|---|---|---|---|

| Compound 1 | 3.2 | - | σ1R Agonist |

| Compound 5 | 3.64 | - | σ1R Antagonist |

| Compound 11 | 4.41 | 67.9 | σ1R Antagonist |

| JZ107 | 7.9 | 5.1 | Pan-σR Ligand |

Data compiled from multiple sources. acs.orgacs.orgnih.govnih.govrsc.org

Histamine (B1213489) H3 Receptor (H3R) Antagonism and Dual Receptor Affinity Studies

The histamine H3 receptor (H3R) is a G-protein coupled receptor that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for their potential in treating cognitive disorders and other neurological conditions. nih.gov

Recent studies have revealed that some H3R antagonists also possess a high affinity for sigma-1 receptors (σ1R). acs.orgnih.gov This has led to the exploration of dual-target ligands based on the this compound scaffold. The piperidine moiety has been identified as a key structural element for this dual H3/σ1 receptor activity. acs.orgnih.gov

In one study, a series of piperidine and piperazine (B1678402) derivatives were evaluated for their affinity at both H3R and σR. acs.orgnih.gov It was found that replacing a piperazine ring with a piperidine ring could dramatically increase affinity for the σ1R without significantly affecting H3R affinity. For example, compound 5, a piperidine derivative, showed high affinity for both human H3R (Ki = 7.70 nM) and σ1R (Ki = 3.64 nM). acs.orgnih.gov Functional assays confirmed that lead compounds like compound 5 and compound 11 act as high-affinity H3R and σ1R antagonists. acs.orgnih.gov This dual antagonism could offer novel therapeutic approaches, particularly for complex conditions like neuropathic pain. acs.orgnih.gov

Table 2: Dual Receptor Binding Profile of Piperidine-based H3R/σ1R Ligands

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Receptor Profile |

|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | H3R/σ1R Antagonist |

| Compound 11 | 6.2 | 4.41 | H3R/σ1R Antagonist |

Serotonin Receptor Subtype (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Interactions

Analogues of this compound have been evaluated for their interaction with various serotonin (5-HT) receptor subtypes, which are implicated in mood, cognition, and psychosis. nih.gov

5-HT1A Receptor: Long-chain substituted arylpiperazines and related piperidine derivatives are known to exhibit significant 5-HT1A receptor binding affinities. nih.gov Some compounds have been identified as possessing a balanced dual-targeting profile against the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov

5-HT2A Receptor: The 5-HT2A receptor is a key target for antipsychotic drugs. bmbreports.org Piperidine derivatives have been designed as potent 5-HT2A receptor inverse agonists. For example, ACP-103, a piperidine-containing compound, competitively antagonized radioligand binding to human 5-HT2A receptors with high affinity (pKi of 9.3) and displayed potent inverse agonist activity. nih.gov It showed lesser affinity for the 5-HT2C receptor and lacked significant activity at the 5-HT2B subtype. nih.gov

5-HT2C Receptor: The 5-HT2C receptor is a target for treating obesity and substance use disorders. nih.gov Research into 4-alkylpiperidine-2-carboxamide analogues has led to the development of selective 5-HT2C positive allosteric modulators (PAMs). These PAMs were shown to be selective, not significantly altering 5-HT activity at the 5-HT2A receptor. nih.gov

5-HT6 and 5-HT7 Receptors: Aralkyl piperazine and piperidine derivatives have also been screened for their activity at 5-HT6 and 5-HT7 receptors, often as part of a multi-target approach to developing novel antidepressants. nih.gov

The diverse interactions of these analogues with 5-HT receptor subtypes highlight the scaffold's potential for creating agents with tailored polypharmacological profiles for treating complex neuropsychiatric disorders. mdpi.com

Dopamine Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Inhibition

The dopamine transporter (DAT) and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. wikipedia.org Inhibitors of these transporters are used to treat conditions like ADHD and have potential applications in treating substance abuse. wikipedia.orgnih.gov

Piperidine-based structures, including analogues of this compound, have been extensively studied as monoamine transporter inhibitors. nih.govnih.govutmb.edu Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly influence potency and selectivity for DAT and NET over the serotonin transporter (SERT). nih.govnih.gov

For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were examined, where the N-substituent was found to be crucial for DAT affinity and selectivity. nih.gov One analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, possessed subnanomolar affinity (Ki = 0.7 nM) and high selectivity for DAT (SERT/DAT ratio = 323). nih.gov Other studies have identified piperidine-based ligands with high potency for NET. nih.gov The stereochemistry of the piperidine ring is also critical, with different isomers exhibiting distinct selectivity profiles, such as DAT/NET selectivity versus broad-spectrum transporter inhibition. utmb.edu

Table 3: Transporter Binding Affinities for a High-Affinity DAT Ligand

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 100 | 226 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

NMDA Receptor Subtype (NR2B) Ligand Development

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in neurodegenerative diseases. The NR2B subtype is a particularly important target for therapeutic intervention.

Research has led to the identification of piperidine-based compounds as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor. nih.gov One such compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, emerged from a search for subtype-selective NMDA receptor ligands. nih.gov This compound was identified as a potent NR1A/2B antagonist and demonstrated efficacy in an animal model of Parkinson's disease, highlighting the therapeutic potential of targeting this specific NMDA receptor subtype with piperidine-derived ligands. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that represent the largest class of drug targets. The previously mentioned histamine (H3R) and serotonin (5-HT) receptors are all members of the GPCR family. nih.govnih.gov The this compound scaffold has proven to be a valuable starting point for developing modulators of various GPCRs.

Beyond monoaminergic receptors, piperidine analogues have been developed as ligands for other GPCRs. For example, bridged piperidine analogues have been synthesized as antagonists for the P2Y14 receptor, a GPCR involved in inflammatory responses. nih.gov In these studies, rigidified piperidine derivatives, such as those containing a 2-azanorbornane structure, were shown to preserve or even enhance affinity for the human P2Y14 receptor. nih.gov

The concept of GPCR heteromers, where two or more different GPCRs form a complex, adds another layer of complexity and therapeutic opportunity. nih.gov The ability of piperidine-based ligands to interact with multiple GPCRs (e.g., dual H3R/σ1R or multi-target 5-HT/DA receptor ligands) suggests their potential utility in modulating the function of these receptor complexes, offering a more nuanced approach to treating diseases compared to single-target agents. acs.orgnih.govnih.gov

P2Y14 Receptor Antagonism

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars like UDP-glucose and is implicated in inflammatory processes. nih.gov Consequently, antagonists of this receptor are being investigated for their therapeutic potential in conditions such as asthma, pain, and diabetes. nih.gov

Research into analogues of this compound has focused on modifying a known high-affinity P2Y14 receptor antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN). nih.gov Modifications have included the introduction of bridging moieties to the piperidine ring to explore the impact on receptor affinity and hydrophobicity. nih.govresearchgate.net These modifications have led to the development of various derivatives, including 2-azanorbornane, nortropane, and isoquinuclidine analogues. nih.govresearchgate.net

One notable analogue, the pure (S,S,S) 2-azanorbornane enantiomer (MRS4738), demonstrated a threefold higher affinity for the human P2Y14 receptor than the parent compound. nih.govresearchgate.net Other modifications, such as the development of piperidine amide, 3-aminopropynyl, and 5-(hydroxymethyl)isoxazol-3-yl) congeners in a triazole series, have resulted in analogues with moderate receptor affinity. utmb.edu Specifically, the adaptation of the 5-(hydroxymethyl)isoxazol-3-yl group led to a potent naphthalene-containing antagonist with an IC50 of 15 nM. utmb.edu

These studies indicate that the zwitterionic nature of the parent compound is not essential for receptor binding. utmb.edu Furthermore, the added rigidity from bridging the piperidine ring can enhance favorable binding interactions with the receptor. unipd.it

Table 1: P2Y14 Receptor Antagonist Activity of Selected Analogues

| Compound | Modification | Receptor Affinity (IC50) | Reference |

|---|---|---|---|

| PPTN (1a) | Prototypical antagonist | High affinity | nih.gov |

| MRS4738 (15) | (S,S,S) 2-azanorbornane enantiomer | 3-fold higher than PPTN | nih.govresearchgate.net |

| Isoquinuclidine 34 | Bridged piperidine | 15.6 nM | nih.gov |

| Isonortropanol 30 | Bridged piperidine | 21.3 nM | nih.gov |

| Naphthalene-containing analogue (32) | 5-(hydroxymethyl)isoxazol-3-yl adaptation | 15 nM | utmb.edu |

Kappa-Opioid Receptor Agonism (in vitro)

The kappa-opioid receptor (KOR) is a member of the opioid receptor family and a target for the development of analgesics. mdpi.comnih.govfu-berlin.de Research has explored the synthesis and activity of various piperidine derivatives as KOR agonists.

Studies on 1-[(3,4-dichlorophenyl)acetyl]-2-[(alkylamino)methyl]piperidines have led to the identification of potent and selective KOR agonists. nih.gov Structural modifications at various positions of the piperidine nucleus, particularly the introduction of oxygen-containing functionality at the 4-position, have yielded compounds with high activity. nih.gov For instance, 1-[(3,4-dichlorophenyl)acetyl]- 2-[[1-(3-oxopyrrolidinyl)]methyl]piperidine demonstrated an IC50 of 0.20 nM in a rabbit vas deferens assay. nih.gov The spirocyclic analogue 8-[(3,4-dichlorophenyl)acetyl]-7-(1-pyrrolidinylmethyl)-1,4-dioxa-8-azaspirol[4.5]decane showed even greater potency with an IC50 of 0.10 nM. nih.gov

In a different approach, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines were investigated as a new class of opioid receptor antagonists. nih.gov While some analogues showed antagonist properties, further modifications led to the discovery of potent and selective KOR antagonists. nih.gov For example, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide was identified as a compound with good KOR antagonist properties. nih.gov

It is worth noting that some research has focused on dual KOR and mu-opioid receptor (MOR) agonists, with the aim of producing analgesics with reduced side effects. scispace.com

Table 2: In Vitro Kappa-Opioid Receptor Activity of Selected Analogues

| Compound | Activity | Assay | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| 1-[(3,4-dichlorophenyl)acetyl]-2-[[1-(3-oxopyrrolidinyl)]methyl]piperidine (10) | Agonist | Rabbit vas deferens | 0.20 nM | nih.gov |

| 8-[(3,4-dichlorophenyl)acetyl]-7-(1-pyrrolidinylmethyl)-1,4-dioxa-8-azaspirol[4.5]decane (39) | Agonist | Rabbit vas deferens | 0.10 nM | nih.gov |

| Compound A | Antagonist | Radioligand competitive binding | Ki = 1.35 µM | mdpi.com |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | Antagonist | [35S]GTPγS binding | Good antagonist properties | nih.gov |

Enzyme Inhibition and Modulation Studies

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterase inhibitors are a key treatment strategy for Alzheimer's disease, as they prevent the breakdown of the neurotransmitter acetylcholine. nih.gov Monoamine oxidase (MAO) inhibitors are used to treat depression and other neurological disorders by preventing the breakdown of monoamine neurotransmitters. nih.gov

Research has shown that piperine (B192125), a piperidine alkaloid found in black pepper, inhibits both MAO-A and MAO-B. nih.govnih.gov Kinetic studies revealed that piperine acts as a competitive and reversible inhibitor of both MAO isoforms, with Ki values of 19.0 µM for MAO-A and 3.19 µM for MAO-B. nih.gov

In the context of cholinesterase inhibition, novel spiropyrrolidine heterocyclic hybrids containing a fluorine atom have been synthesized and evaluated. nih.gov One indole-based fluorinated compound with a methoxy (B1213986) group on the aryl ring demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 1.97 µM and 7.08 µM, respectively. nih.gov

Table 3: Cholinesterase and Monoamine Oxidase Inhibition by Piperidine Analogues

| Compound | Target Enzyme | Inhibition Type | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Piperine | MAO-A | Competitive, Reversible | Ki = 19.0 µM | nih.gov |

| Piperine | MAO-B | Competitive, Reversible | Ki = 3.19 µM | nih.gov |

| Indole-based fluorinated spiropyrrolidine | AChE | - | IC50 = 1.97 µM | nih.gov |

| Indole-based fluorinated spiropyrrolidine | BChE | - | IC50 = 7.08 µM | nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that is a key target for quinolone antimicrobial agents. nih.gov Research has explored the synthesis and antimicrobial activity of chiral DNA gyrase inhibitors. nih.gov

Specifically, the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid were synthesized and evaluated. nih.gov The (-)-(1'S,2'R) analogue was found to be the more potent of the two enantiomers. nih.gov Interestingly, a four-fold chiral discrimination was observed with purified DNA gyrase from Micrococcus luteus, while the two enantiomers were nearly equally active against the enzyme from Escherichia coli. nih.gov These findings suggest that while there is some degree of chiral recognition, it is relatively small for this class of derivatives. nih.gov

Table 4: DNA Gyrase Inhibition by a Chiral Quinolone Analogue

| Compound | Target Organism | Chiral Discrimination | Reference |

|---|---|---|---|

| (-)-(1'S,2'R)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Micrococcus luteus | 4-fold more potent than (1'R,2'S) enantiomer | nih.gov |

| (-)-(1'S,2'R)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Escherichia coli | Essentially equiactive with (1'R,2'S) enantiomer | nih.gov |

Tyrosinase and Aromatase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for conditions of hyperpigmentation. rsc.org Aromatase is a cytochrome P450 enzyme responsible for estrogen biosynthesis, and its inhibitors are used in the treatment of estrogen-dependent diseases like breast cancer. nih.govmdpi.com

Studies on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have identified potent aromatase inhibitors. nih.gov The cyclohexyl derivative (compound 2) showed an IC50 of 0.3 µM for human placental aromatase. nih.gov The (+)-enantiomer of this compound was found to be responsible for the inhibitory activity and was 240-fold more potent than racemic aminoglutethimide. nih.gov

In the area of tyrosinase inhibition, a series of novel bis-pyrimidine derivatives were synthesized and showed inhibitory activity against mushroom tyrosinase in the micromolar range. rsc.org

Table 5: Tyrosinase and Aromatase Inhibition by Piperidine Analogues

| Compound | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 3-Cyclopentyl-3-(4-aminophenyl)piperidine-2,6-dione (1) | Aromatase | 1.2 µM | nih.gov |

| 3-Cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dione (2) | Aromatase | 0.3 µM | nih.gov |

| Bis-pyrimidine derivatives (1P-8P) | Tyrosinase | 12.36 ± 1.24 to 86.67 ± 3.08 μM | rsc.org |

MET Kinase and iNOS Inhibition

The c-Met proto-oncogene is a receptor tyrosine kinase that, when dysregulated, can contribute to cancer development. Therefore, c-Met kinase inhibitors are being investigated as anticancer agents. nih.gov Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, and its overproduction is implicated in inflammatory conditions. nih.govresearchgate.net

Research into 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives has yielded potent c-Met kinase inhibitors. nih.gov One promising candidate, compound 26c, exhibited a c-Met kinase IC50 of 8.2 nM and showed significant cytotoxicity against a c-Met-addicted cancer cell line. nih.gov

In the context of iNOS inhibition, a series of substituted 2-aminopyridines have been synthesized and evaluated. researchgate.net The study revealed that 4-alkyl and 4,6-dialkyl substitution on the 2-aminopyridine (B139424) scaffold leads to highly potent and selective inhibitors of the iNOS isoform. researchgate.net

Table 6: MET Kinase and iNOS Inhibition by Piperidine Analogues

| Compound | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | c-Met Kinase | 8.2 nM | nih.gov |

| Substituted 2-aminopyridines | iNOS | Potent and selective inhibition | researchgate.net |

Ion Channel Interactions

Analogues of this compound have been investigated for their interactions with various ion channels, which are crucial for cellular signaling and excitability. These interactions underpin some of their potential therapeutic applications.

Voltage-Gated Potassium Channel (Kv1.3) Blockade

The voltage-gated potassium channel Kv1.3 is a well-established target for immunomodulation, particularly in the context of T-lymphocyte activation. Piperidine derivatives have been identified as potent blockers of this channel. A notable example is the piperidine compound UK-78,282, which potently blocks the Kv1.3 channel with an IC50 of approximately 200 nM. Research indicates that UK-78,282 acts in a use-dependent manner, preferentially binding to and blocking the C-type inactivated state of the channel. This mechanism is supported by observations that the channel's sensitivity to the compound increases when the cell's holding potential is changed from -80 to -50 mV, a condition that favors channel inactivation. The blockade of Kv1.3 channels by such piperidine analogues leads to the suppression of T-lymphocyte mitogenesis, highlighting their potential as immunosuppressive agents. nih.gov The inhibition of Kv1.3 has been shown to improve inflammatory profiles and reduce cardiac electrical remodeling, which can prevent arrhythmia in preclinical models of type 2 diabetes. clinmedkaz.org

Voltage-Gated Calcium Channel Modulation (T-type)

Certain 3-fluoro-piperidine compounds have been identified as antagonists of T-type calcium channels. nih.gov These channels are implicated in a variety of neurological and psychiatric disorders, making their modulation a key area of interest for therapeutic development. T-type calcium channels are low-voltage activated channels that contribute to pacemaker activity and cellular excitability. nih.gov The development of piperidine-based antagonists for these channels suggests a potential therapeutic avenue for conditions where T-type calcium channel activity is dysregulated. nih.gov

Preclinical Efficacy and Broad Biological Activities (In Vitro/In Vivo Studies)

Beyond their interactions with ion channels, analogues of this compound have demonstrated a wide range of biological activities in preclinical studies, including anticancer, antimicrobial, and central nervous system effects.

In Vitro Anticancer Activity against Human Cancer Cell Lines

The piperidine scaffold is a common feature in many compounds with demonstrated anticancer properties. nih.gov Specific analogues of this compound have shown promising results in this area. For instance, 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9) has displayed significant cytotoxic activity against several human cancer cell lines, with IC50 values ranging from 2.58 to 3.61 µM. thieme-connect.com The activity of this compound was found to be higher than that of the established anticancer drug cytarabine. thieme-connect.com Further modifications, such as the creation of phosphoramidate (B1195095) derivatives, have in some cases enhanced this activity. The N-n-propyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (35) exhibited even greater potency, with IC50 values between 0.97 and 1.94 µM across the same cancer cell lines. thieme-connect.com These findings underscore the potential of fluorophenylpiperidine-containing structures as a basis for the development of novel anticancer agents.

Table 1: In Vitro Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9) | HeLa (Cervical) | 2.58-3.61 | thieme-connect.com |

| KB (Nasopharynx) | 2.58-3.61 | thieme-connect.com | |

| MCF-7 (Breast) | 2.58-3.61 | thieme-connect.com | |

| N-n-propyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (35) | HeLa (Cervical) | 0.97-1.94 | thieme-connect.com |

| KB (Nasopharynx) | 0.97-1.94 | thieme-connect.com | |

| MCF-7 (Breast) | 0.97-1.94 | thieme-connect.com | |

| N-ethyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (33) | HeLa, KB, MCF-7 | 4.79-4.96 | thieme-connect.com |

In Vitro Antimicrobial and Antiviral Properties

The versatility of the piperidine ring is also evident in its presence in compounds with antimicrobial and antiviral activities. longdom.orgpjps.pk A series of 2-fluorophenyl-4,6-disubstituted nih.govpjps.pknih.govtriazines, where a 3- or 4-fluorophenyl component is attached to the triazine ring, have demonstrated significant activity against several Gram-positive bacteria and fungi. nih.gov In the realm of antiviral research, certain piperidine derivatives have shown efficacy against the influenza A/H1N1 virus. longdom.org For example, the hydrochloride of 1-benzyl-4-(2,6-difluoro-benzoyloxymino) piperidine (11) was able to inhibit the replication of the influenza A/H1N1 virus by 2.0 log2 at concentrations of 0.0650 and 0.0325 mg/mL. longdom.org Another compound, referred to as compound 8 in the study, also reduced the viral load by 2.0 log2 at a concentration of 0.035 mg/mL. longdom.org These findings suggest that piperidine derivatives, including those with fluorophenyl moieties, are promising scaffolds for the development of new antimicrobial and antiviral agents.

Table 2: In Vitro Antimicrobial and Antiviral Activity of Piperidine Analogues

| Compound | Target Organism | Activity | Reference |

| 2-fluorophenyl-4,6-disubstituted nih.govpjps.pknih.govtriazines | Gram-positive bacteria, Fungi | Significant antimicrobial activity | nih.gov |

| Hydrochloride of 1-benzyl-4-(2,6-difluoro-benzoyloxymino) piperidine (11) | Influenza A/H1N1 virus | 2.0 log2 reduction in viral replication at 0.0650 and 0.0325 mg/mL | longdom.org |

| Compound 8 (a piperidine derivative) | Influenza A/H1N1 virus | 2.0 log2 reduction in viral load at 0.035 mg/mL | longdom.org |

Central Nervous System (CNS) Activity Profiling in Preclinical Models

Piperidine derivatives are well-represented among centrally acting agents, and analogues of this compound are no exception. Preclinical studies have revealed a range of CNS activities, including analgesic and antipsychotic-like effects. Some piperidine derivatives are known to exhibit significant analgesic properties, with some compounds showing activity comparable to or greater than standard drugs in tail immersion tests. nih.govpjps.pk In the context of psychiatric disorders, aryl-piperidine derivatives have been explored as potential antipsychotic agents. nih.gov One such derivative, compound 9f, demonstrated potent antagonistic activity at both dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia. nih.gov This compound also showed good metabolic stability and the ability to penetrate the blood-brain barrier in preclinical models. nih.gov Furthermore, the piperidine scaffold is a core component of molecules being investigated for neurodegenerative conditions like Alzheimer's disease. nih.govacs.org For example, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives are being evaluated as potential anti-Alzheimer's agents due to their acetylcholinesterase inhibitory activity. nih.gov The diverse CNS activities of piperidine derivatives highlight their potential for treating a wide array of neurological and psychiatric conditions.

Preclinical Antinociceptive Activity

Investigations into piperidine derivatives have revealed that the piperidine moiety is a crucial structural feature for dual activity at both the histamine H3 and sigma-1 receptors. acs.org This dual antagonism is considered a promising avenue for the development of novel analgesics, as both receptors are implicated in pain modulation.

Studies on various piperidine analogues have demonstrated their potential to alleviate pain in preclinical models. For instance, research on dual histamine H3 and sigma-1 receptor antagonists with a piperidine core has shown promising in vivo antinociceptive activity. acs.org The antinociceptive effects of these compounds are often evaluated using established animal models of pain, such as the formalin test, which assesses both acute and inflammatory pain responses, and the tail-flick test, which measures the response to a thermal pain stimulus.

Furthermore, the structural similarity of certain piperidine derivatives to potent analgesics like fentanyl has prompted investigations into their interaction with opioid receptors. mdpi.com Some studies have concluded that the antinociceptive mechanism for specific piperidine analogues could be predominantly mediated through opioid receptors.

The following tables summarize the preclinical findings for various analogues of this compound, detailing their receptor binding affinities and their efficacy in preclinical pain models.

Table 1: Receptor Binding Affinity of Selected Piperidine Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Analogue 1 (Piperidine derivative) | Human Histamine H3 Receptor | 7.70 | acs.org |

| Analogue 1 (Piperidine derivative) | Sigma-1 Receptor | 3.64 | acs.org |

| Analogue 2 (Piperazine derivative) | Human Histamine H3 Receptor | 3.17 | acs.org |

| Analogue 2 (Piperazine derivative) | Sigma-1 Receptor | 1531 | acs.org |

This interactive table allows for the comparison of binding affinities of piperidine and piperazine derivatives to the histamine H3 and sigma-1 receptors.

Table 2: Preclinical Antinociceptive Activity of a Piperidine Analogue

| Compound | Animal Model | Pain Type | Outcome | Reference |

| Piperidine Analogue | Tail Flick Test | Acute Thermal | Comparable activity to morphine |

This interactive table presents the results of a piperidine analogue in a preclinical model of acute pain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.